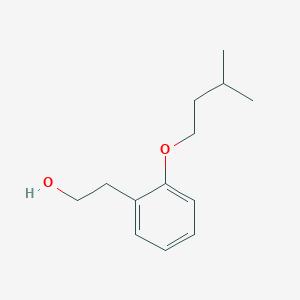

2-iso-Pentoxyphenethyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-iso-Pentoxyphenethyl alcohol is an organic compound with the molecular formula C13H20O2 . It is characterized by the presence of a phenethyl alcohol structure substituted with an iso-pentoxy group. This compound is part of the broader class of alcohols, which are known for their hydroxyl functional group (-OH) attached to a carbon atom.

Synthetic Routes and Reaction Conditions:

Hydrolysis of Halides: Alkyl halides can be converted to alcohols through nucleophilic substitution reactions with aqueous alkali hydroxides.

Hydration of Alkenes: Direct hydration involves adding water in the presence of a catalyst, while indirect hydration involves the addition of sulfuric acid followed by hydrolysis.

Hydroformylation of Alkenes: This process involves the reaction of lower molecular weight olefins with carbon monoxide and hydrogen in the presence of a catalyst, followed by hydrogenation to form alcohols.

Hydroboration of Alkenes: Alkenes treated with diborane yield alkyl boranes, which upon oxidation with alkaline hydrogen peroxide, produce alcohols.

Grignard Synthesis: Interaction of Grignard reagents with suitable carbonyl compounds can produce primary, secondary, and tertiary alcohols.

Industrial Production Methods: Industrial production methods for alcohols often involve large-scale catalytic processes, such as the hydration of ethylene to produce ethanol or the hydroformylation of propylene to produce butanol .

Types of Reactions:

Reduction: Alcohols can be reduced to alkanes using strong reducing agents like lithium aluminum hydride.

Substitution: Alcohols can undergo nucleophilic substitution reactions to form alkyl halides.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate are commonly used oxidizing agents.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution Reagents: Hydrohalic acids (HCl, HBr) and phosphorus halides (PCl3, PBr3) are used for substitution reactions.

Major Products:

Oxidation: Aldehydes, ketones, and carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Wissenschaftliche Forschungsanwendungen

2-iso-Pentoxyphenethyl alcohol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-iso-Pentoxyphenethyl alcohol involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity, leading to cell lysis in microorganisms. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Phenethyl Alcohol: Shares the phenethyl alcohol structure but lacks the iso-pentoxy substitution.

Benzyl Alcohol: Similar in structure but with a benzyl group instead of a phenethyl group.

Isoamyl Alcohol: Contains an isoamyl group but lacks the phenethyl structure.

Uniqueness: 2-iso-Pentoxyphenethyl alcohol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties compared to its analogs.

Biologische Aktivität

2-Iso-Pentoxyphenethyl alcohol, a compound within the class of phenethyl alcohols, has garnered interest in various biological and pharmacological studies. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: 2-(pentoxy)phenethyl alcohol

- Molecular Formula: C12H18O2

- CAS Number: Not specified in the sources.

The compound features a phenethyl backbone substituted with a pentoxy group, which influences its solubility and membrane interaction properties.

Research indicates that this compound interacts with cellular membranes and proteins, potentially disrupting membrane integrity. This disruption may lead to altered cellular signaling pathways, affecting various biological processes.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The exact mechanism is believed to involve membrane disruption and interference with cell wall synthesis.

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties. It appears to modulate the release of pro-inflammatory cytokines and could be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. Animal studies suggest it could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

2-[2-(3-methylbutoxy)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-11(2)8-10-15-13-6-4-3-5-12(13)7-9-14/h3-6,11,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUXBFCPWRKFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.